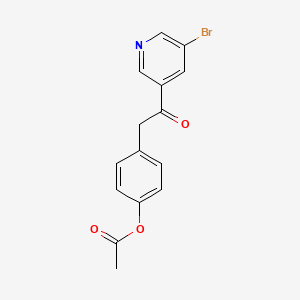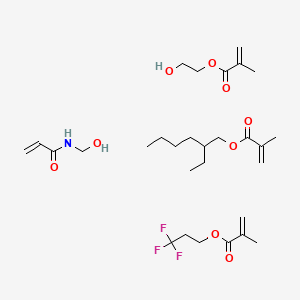
2,3-Quinoxalinedimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Quinoxalinedimethanol is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its antibacterial properties and has been studied for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedimethanol typically involves the reaction of 1,2-phenylenediamine with glyoxal. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,3-Quinoxalinedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which have applications in different fields such as pharmaceuticals and materials science .
科学研究应用
2,3-Quinoxalinedimethanol has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial properties and is used in the study of bacterial resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The antibacterial activity of 2,3-Quinoxalinedimethanol is primarily due to its ability to interfere with bacterial DNA synthesis. It targets bacterial enzymes involved in DNA replication, leading to the inhibition of bacterial growth and proliferation. The compound’s mechanism of action involves the generation of reactive oxygen species (ROS), which cause oxidative damage to bacterial cells .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum antibacterial activity.
2,3-Dichloroquinoxaline: A derivative with enhanced antibacterial properties.
2,3-Dimethylquinoxaline: Another derivative with similar applications in chemistry and biology.
Uniqueness
2,3-Quinoxalinedimethanol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification. This allows for the synthesis of a wide range of derivatives with potentially improved properties and applications .
属性
CAS 编号 |
7065-97-6 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)quinoxalin-2-yl]methanol |
InChI |
InChI=1S/C10H10N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-4,13-14H,5-6H2 |
InChI 键 |
CXWKUERQWZYVDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


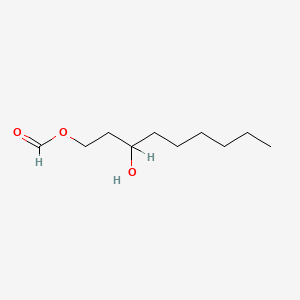
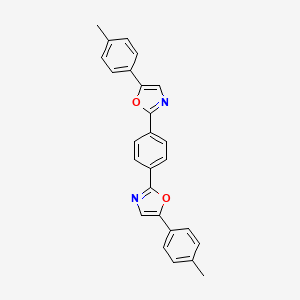
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
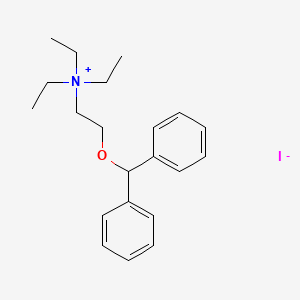
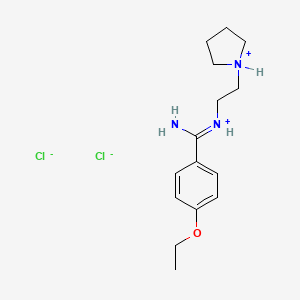

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)

